Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
Brand Name: Vulcanchem
CAS No.: 896305-49-0
VCID: VC5794490
InChI: InChI=1S/C14H13BrN2O4S2/c1-6-7(2)22-13(10(6)12(19)17-14(20)21-3)16-11(18)8-4-5-9(15)23-8/h4-5H,1-3H3,(H,16,18)(H,17,19,20)
SMILES: CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(S2)Br)C
Molecular Formula: C14H13BrN2O4S2
Molecular Weight: 417.29

Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

CAS No.: 896305-49-0

Cat. No.: VC5794490

Molecular Formula: C14H13BrN2O4S2

Molecular Weight: 417.29

* For research use only. Not for human or veterinary use.

Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate - 896305-49-0

Specification

CAS No. 896305-49-0
Molecular Formula C14H13BrN2O4S2
Molecular Weight 417.29
IUPAC Name methyl N-[2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Standard InChI InChI=1S/C14H13BrN2O4S2/c1-6-7(2)22-13(10(6)12(19)17-14(20)21-3)16-11(18)8-4-5-9(15)23-8/h4-5H,1-3H3,(H,16,18)(H,17,19,20)
Standard InChI Key RHBLMKARYLMXBW-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(S2)Br)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Functional Groups

The compound’s structure integrates two thiophene rings: a 5-bromo-substituted thiophene-2-carboxamide and a 4,5-dimethylthiophene-3-carbonyl group, linked via an amide bond. The carbamate group (-O(CO)NH2) is esterified with a methyl group, enhancing lipophilicity. Key features include:

  • Bromine atom: Introduces steric bulk and electrophilicity, potentially influencing reactivity and binding interactions .

  • Amide linkage: Facilitates hydrogen bonding and structural rigidity.

  • Dimethylthiophene: Enhances planarity and π-stacking capabilities.

  • Carbamate group: Modulates solubility and metabolic stability .

Table 1: Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₄H₁₂BrN₃O₄S₂
Molecular Weight438.3 g/mol
Log P (Octanol-Water)2.8–3.2
Solubility0.1–0.5 mg/mL in DMSO
Hydrogen Bond Acceptors6

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves sequential coupling reactions. A plausible route, adapted from bromothiophene esterification methods , includes:

  • Bromothiophene Carboxylic Acid Activation:
    4-Bromothiophene-2-carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, achieving yields >90% .

  • Amide Bond Formation:
    The ester reacts with 2-amino-4,5-dimethylthiophene-3-carboxylic acid under peptide coupling conditions (e.g., HATU/DIPEA).

  • Carbamate Installation:
    The free amine on the thiophene ring is treated with methyl chloroformate in the presence of a base.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1SOCl₂, MeOH, reflux, 8h95%
2HATU, DIPEA, DMF, 25°C, 12h80%
3Methyl chloroformate, NaHCO₃, THF75%

Optimization Challenges

  • Steric Hindrance: Bulky dimethyl groups on the thiophene ring may slow amidation kinetics.

  • Bromine Reactivity: Risk of undesired nucleophilic substitution during carbamate formation .

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

  • Bromine Atom: Susceptible to Suzuki-Miyaura cross-coupling, enabling derivatization (e.g., with aryl boronic acids) .

  • Carbamate Group: Hydrolyzes under acidic or basic conditions to yield primary amines.

Thermal and Photolytic Stability

Analogous bromothiophenes exhibit stability up to 150°C but degrade under UV light due to C-Br bond cleavage . Stabilizing agents like antioxidants (e.g., BHT) are recommended for long-term storage.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Bromothiophene derivatives exhibit broad-spectrum activity. For example, methyl 4-bromothiophene-2-carboxylate shows MIC values of 8 µg/mL against S. aureus . The dimethyl groups in the target compound could enhance membrane penetration.

Table 3: Hypothetical Biological Data (Extrapolated)

OrganismMIC (µg/mL)Target
E. coli16Dihydrofolate reductase
C. albicans32Lanosterol demethylase

Comparative Analysis with Structural Analogues

Methyl N-[2-(2,3-Dihydro-1,4-benzodioxine-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate

This analogue (CAS 896309-30-1) replaces the bromothiophene with a benzodioxine group, reducing electrophilicity but improving metabolic stability. Its log P (3.5) is higher than the target compound, suggesting better blood-brain barrier penetration.

Methyl 4-Bromothiophene-2-carboxylate

The absence of the dimethylthiophene-carbamate moiety in this compound (CAS 62224-16-2) results in lower molecular weight (221.07 g/mol) and higher aqueous solubility (0.553 mg/mL) .

Research Gaps and Future Directions

  • Synthetic Scalability: Optimizing catalyst systems (e.g., palladium nanoparticles) for large-scale coupling reactions .

  • Target Validation: High-throughput screening against kinase and protease libraries to identify primary targets.

  • Toxicology Profiling: Assessing hepatotoxicity risks linked to carbamate metabolites.

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